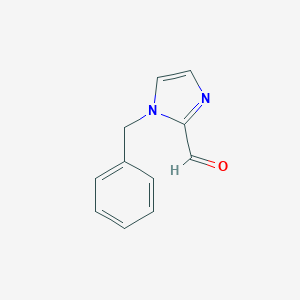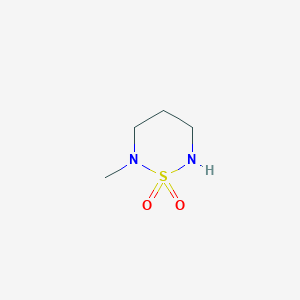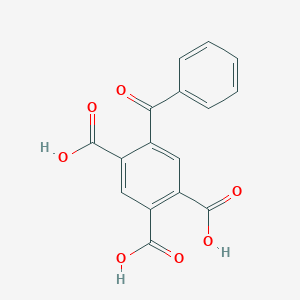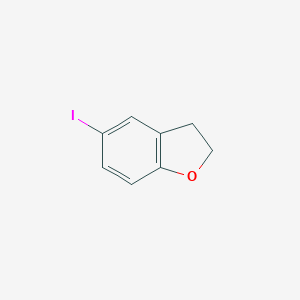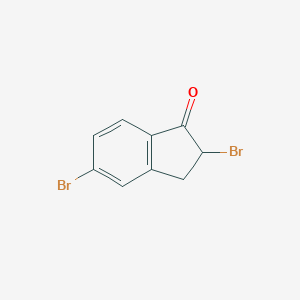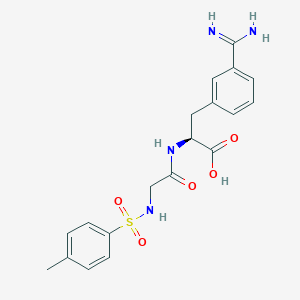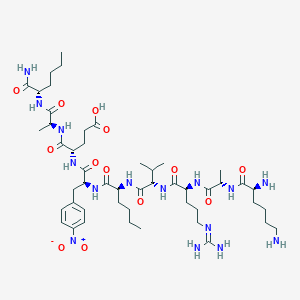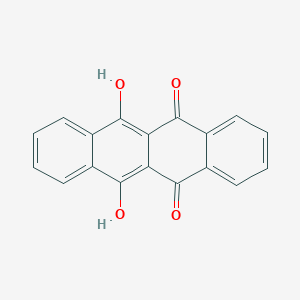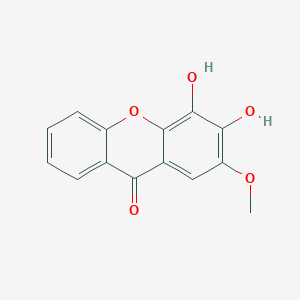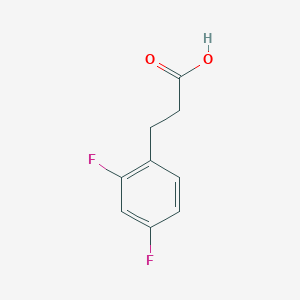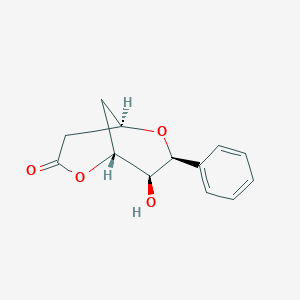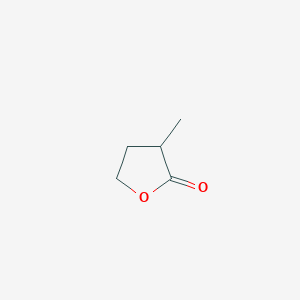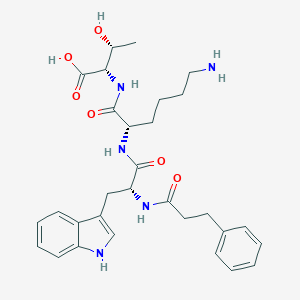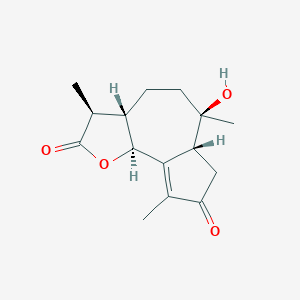
Isophotosantonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophotosantonin is a natural product that has been isolated from the leaves of the plant Pseudolarix kaempferi. It belongs to the class of compounds known as diterpenoids and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Hypoglycemic Effects
Saponins, which are structurally similar to Isophotosantonin, have been shown to exert antidiabetic effects. A study exploring their mechanisms in C2C12 skeletal muscle cells found that saponins activate the PI3K/Akt pathway, leading to phosphorylation and inactivation of GSK-3 alpha/beta. This results in the stimulation of glycogen synthesis and an increase in Glut4-dependent glucose transport across the cell membrane (Bhavsar et al., 2009).
Effects on Lipid and Glucose Metabolism
Another study on saponins from Helicteres isora, which are related to Isophotosantonin, evaluated their impact on glucose and lipid metabolism regulating genes. The treatment with these saponins led to a significant reduction in serum lipid and glucose levels and influenced the gene expression related to these metabolic pathways, suggesting potential applications in managing hyperlipidemia and hyperglycemia (Bhavsar et al., 2009).
Application in Pest Management
Research by the USDA Agricultural Research Service explored the use of natural products, including a saponin from pepper, in pest management. These studies indicate the potential of saponins and related compounds in developing natural pesticides (Duke et al., 2003).
Anticholinesterase and Antioxidant Potentials
Saponins isolated from Isodon rugosus were investigated for their anticholinesterase and antioxidant potentials. This suggests possible therapeutic applications in neurodegenerative diseases like Alzheimer’s, highlighting the potential of saponins in neurological disorder treatments (Zeb et al., 2014).
Propiedades
Número CAS |
1618-98-0 |
|---|---|
Nombre del producto |
Isophotosantonin |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(3S,3aS,6R,6aR,9bS)-6-hydroxy-3,6,9-trimethyl-3a,4,5,6a,7,9b-hexahydro-3H-azuleno[4,5-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-5-15(3,18)10-6-11(16)8(2)12(10)13(9)19-14(7)17/h7,9-10,13,18H,4-6H2,1-3H3/t7-,9-,10+,13-,15+/m0/s1 |
Clave InChI |
FUKGETHUQZLZRJ-YIUCUBBLSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@@]([C@@H]3CC(=O)C(=C3[C@H]2OC1=O)C)(C)O |
SMILES |
CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O |
SMILES canónico |
CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




